molecular formula C14H17NO2 B5560175 N,N-diallyl-4-methoxybenzamide

N,N-diallyl-4-methoxybenzamide

Cat. No. B5560175
M. Wt: 231.29 g/mol
InChI Key: JLJXRKIYQXUAAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diallyl-4-methoxybenzamide involves acylation reactions, where an acyl group is introduced to the compound. A typical synthesis might involve the reaction of an amine with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF) to yield the desired benzamide derivative. For instance, the preparation of related compounds has been achieved by reacting aminophenol with methoxybenzoyl chloride, followed by characterization through NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-diallyl-4-methoxybenzamide can be elucidated using techniques like single-crystal X-ray diffraction and DFT calculations. These methods provide detailed insights into the bond lengths, bond angles, and dihedral angles, highlighting the influence of intermolecular interactions such as dimerization and crystal packing on the molecular geometry. The rotational conformation of aromatic rings and their structural optimization can be assessed by applying methods like the B3LYP with 6-31G+(d,p) basis set (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N,N-diallyl-4-methoxybenzamide can be influenced by the presence of functional groups such as the methoxy and amide groups. These groups can partake in various chemical reactions, including but not limited to, cyclometalation reactions involving C-H bond activation, and annulation reactions leading to the formation of complex structures like isoquinolones. The methoxy group can also engage in reactions like alkoxylation, which is facilitated by catalysis involving transition metals such as palladium or rhodium (Zhou et al., 2018).

Physical Properties Analysis

The physical properties of N,N-diallyl-4-methoxybenzamide, such as melting point, boiling point, solubility, and crystal structure, can be significantly influenced by its molecular structure. The presence of methoxy and amide groups can impact the compound's polarity, hydrogen bonding capacity, and overall molecular stability. X-ray crystallography studies can reveal polymorphism, crystalline forms, and the effects of intermolecular interactions on the compound's physical state (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of N,N-diallyl-4-methoxybenzamide, such as reactivity, stability under various conditions, and interaction with other chemical entities, are determined by its functional groups and molecular structure. Studies on related compounds have shown that modifications in the molecular structure can lead to varied biological activities and interaction capabilities with biological targets, which can be explored through structure-activity relationship studies (Perrone et al., 2000).

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • N,N-diallyl-4-methoxybenzamide's molecular structure and intermolecular interactions have been a subject of study. For instance, the influence of these interactions on molecular geometry was evaluated using different computational models, highlighting the importance of these factors in determining the conformation of aromatic rings (Karabulut et al., 2014).

Chemical Properties and Applications

  • The compound's chemical properties, such as molar refraction and polarizability, have been analyzed, offering insights into its potential applications in various fields. For example, the study of its polarizability effects at varying concentrations provides valuable information for understanding its interactions in different chemical environments (Sawale et al., 2016).

Catalytic Applications in Organic Synthesis

  • N,N-diallyl-4-methoxybenzamide has been explored in the context of Rhodium(III)-catalyzed chemodivergent annulations, demonstrating its utility in synthetic organic chemistry. This research shows its potential as a building block in creating various organic compounds (Xu et al., 2018).

Radiopharmaceutical Research

  • In radiopharmaceutical research, derivatives of N,N-diallyl-4-methoxybenzamide have been studied for their potential in imaging and therapy, particularly in the context of melanoma. This research provides a foundation for the development of new diagnostic and therapeutic agents (Eisenhut et al., 2000).

Pharmaceutical Development

  • The compound has been a focal point in the development of new pharmaceuticals. For instance, its derivatives have been explored for their antibacterial properties, leading to the identification of compounds with improved pharmaceutical characteristics (Haydon et al., 2010).

properties

IUPAC Name

4-methoxy-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h4-9H,1-2,10-11H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJXRKIYQXUAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N,N-bis(prop-2-EN-1-YL)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.